1-(Diphenylmethyl)imidazolidin-2-one
Description
Properties
CAS No. |
59022-99-0 |
|---|---|
Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
1-benzhydrylimidazolidin-2-one |
InChI |
InChI=1S/C16H16N2O/c19-16-17-11-12-18(16)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,17,19) |
InChI Key |
IONDHVFVKHWVCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
1-(Diphenylmethyl)imidazolidin-2-one and its derivatives are being explored for their potential therapeutic effects, particularly in cancer treatment. The compound's structure is conducive to interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have demonstrated that imidazolidin-2-one derivatives exhibit notable anticancer properties. For instance, a series of novel compounds derived from imidazolidin-2-one were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds showed activity in the low micromolar range, indicating potential as anticancer agents .
Case Study:
- Compounds Tested: A set of 32 novel molecules based on the imidazolidin-2-one scaffold was evaluated for their effects on cancer cell lines such as HT-1080 and MCF7.
- Results: The most potent compounds displayed IC50 values ranging from 0.066 to 6 µM, effectively disrupting cell cycle progression and microtubule dynamics .
Biological Applications
This compound has also been investigated for its antibacterial and antifungal properties. The compound's ability to inhibit microbial growth highlights its potential as an antimicrobial agent.
Antimicrobial Activity
Research has shown that imidazolidin-2-one derivatives possess significant antibacterial and antifungal activities. The synthesis of various substituted imidazolidin-2-ones has led to compounds that demonstrate effective inhibition against a range of pathogens.
Case Study:
- Testing Methodology: Antimicrobial activity was assessed using broth dilution methods against clinical isolates.
- Findings: Several derivatives exhibited substantial zones of inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi .
Synthetic Applications
The synthesis of this compound is facilitated by various catalytic methods, which enhance its utility in organic synthesis. This compound serves as a versatile building block in the development of more complex molecules.
Catalytic Synthesis
Recent advancements in the catalytic synthesis of imidazolidin-2-ones have improved yields and regioselectivity. For example, reactions using acid catalysts have been optimized to produce high yields of 4-substituted imidazolidinones with excellent regioselectivity .
| Synthesis Method | Yield (%) | Regioselectivity | Catalyst Used |
|---|---|---|---|
| Acid-catalyzed reaction | 80 - 93 | Predominantly 4-substituted | Trifluoroacetic acid |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Physicochemical Data
Key Observations:
- Diphenylmethylene derivatives (e.g., 1e) exhibit higher melting points (~216°C) compared to aryl-substituted analogs (e.g., 201°C for m-tolyl), likely due to increased molecular rigidity and π-π stacking .
- Isoquinolinyl substituents (e.g., 3e in ) impart strong fluorescence (molar extinction coefficient = 5083 M⁻¹cm⁻¹), whereas N-methylation reduces quantum yields (0.479 vs. higher for non-methylated analogs) .
Table 3: Bioactivity Profiles
Key Observations:
- Anti-Alzheimer’s activity is enhanced by 3,4-dimethoxybenzyl groups (18c), which likely improve blood-brain barrier penetration and AChE binding .
- Chlorinated derivatives (e.g., 2-chlorobenzyl in ) show promise as antiviral agents, possibly due to halogen-mediated protease interactions .
Structural and Crystallographic Insights
- X-ray crystallography () reveals that 1-(azin-2-yl)imidazolidin-2-one derivatives adopt an E configuration with non-planar geometries due to steric clashes between azine C3-H and imidazolidinone oxygen .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing 1-(Diphenylmethyl)imidazolidin-2-one and its derivatives, and how can structural purity be validated?
- Synthesis : A common approach involves nucleophilic substitution or condensation reactions. For example, reacting diphenylmethylamine with carbonyl-containing reagents (e.g., urea or phosgene derivatives) under controlled conditions to form the imidazolidin-2-one core .
- Validation : Structural confirmation requires a combination of elemental analysis , IR spectroscopy (to confirm carbonyl groups at ~1700 cm⁻¹), ¹H/¹³C NMR (to identify substituent integration and coupling patterns), and X-ray crystallography (for absolute configuration and steric interactions) .
Q. How can spectroscopic techniques distinguish this compound from structurally similar compounds?
- IR Spectroscopy : The carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ is characteristic. Substituents like diphenylmethyl groups introduce aromatic C-H stretches (~3050 cm⁻¹) .
- NMR : The imidazolidin-2-one ring protons appear as distinct multiplets (δ 3.5–4.5 ppm), while diphenylmethyl groups show singlet aromatic protons (δ 7.2–7.5 ppm). ¹³C NMR confirms the carbonyl carbon at ~155–160 ppm .
Q. What experimental protocols are used to analyze the solid-state conformation of this compound?
- X-ray crystallography is the gold standard. For example, studies on analogous compounds (e.g., 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one) reveal non-planar conformations due to steric hindrance between substituents and the carbonyl oxygen . Refinement software like SHELXL is critical for resolving bond lengths and angles .
Advanced Research Questions
Q. How do computational methods aid in predicting the bioactivity of this compound derivatives?
- Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins (e.g., SARS-CoV-2 Mpro or EGFR). ADMET analysis predicts pharmacokinetic properties (e.g., logP for lipophilicity) using tools like SwissADME .
- Example : Derivatives with chlorobenzyl substituents show enhanced inhibitory activity against SARS-CoV-2 Mpro due to improved hydrophobic interactions .
Q. What strategies resolve contradictions in biological activity data for structurally analogous imidazolidin-2-one derivatives?
- Control experiments : Compare IC₅₀ values under standardized assay conditions (e.g., MTT assays for cytotoxicity).
- SAR studies : Systematically vary substituents (e.g., halogenation at pyridinyl positions) to isolate activity trends. For instance, 1-(2-chlorobenzyl) derivatives exhibit higher antitumor activity than non-halogenated analogs .
Q. How can catalytic applications of this compound-metal complexes be optimized?
- Coordination chemistry : Synthesize copper(II) complexes (e.g., dichloro[1-acetyl-3-(4-benzyloxy-2-pyridyl)imidazolidin-2-one]copper(II)) and characterize using UV-Vis (d-d transitions) and cyclic voltammetry (redox potentials). These complexes show promise in antitumor activity via DNA intercalation .
Q. What advanced crystallographic techniques address challenges in refining structures with high torsional flexibility?
- Use high-resolution synchrotron data (λ < 1 Å) to resolve electron density ambiguities. SHELXE is effective for experimental phasing in macromolecular systems, while TWINLAW identifies twinning in small-molecule crystals .
Methodological Guidance for Data Interpretation
Interpreting fluorescence spectra for imidazolidin-2-one derivatives with aromatic substituents :
- Example : 1-(Isoquinolin-3-yl)imidazolidin-2-one exhibits λabs at 290 nm and λem at 450 nm. Compare Stokes shifts to assess electronic transitions and substituent effects .
Handling discrepancies in X-ray refinement metrics (e.g., R-factor vs. R-free) :
- Ensure data completeness (>95% for small molecules) and apply TLS parameterization to model anisotropic displacement. SHELXL’s L.S. restraints mitigate overfitting .
Tables of Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Crystallographic Density | 1.19 g/cm³ (analog: 1-(2-hydroxyethyl)) | |
| Fluorescence λem | 450 nm (3e derivative) | |
| Antitumor IC₅₀ | 12 μM (H2228 cells, ZX-42 derivative) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
